molecular formula C33H38N2O7S B6286336 Fmoc-L-Orn(Pbf)-OH CAS No. 1173883-85-6

Fmoc-L-Orn(Pbf)-OH

Cat. No.: B6286336
CAS No.: 1173883-85-6
M. Wt: 606.7 g/mol
InChI Key: ZNUWLMFQDFSXAU-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Orn(Pbf)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is widely used in peptide synthesis due to its ability to protect the amino and side chain groups, preventing unwanted reactions during the synthesis process .

Mechanism of Action

The mechanism of action of “Fmoc-L-Orn(Pbf)-OH” in peptide synthesis involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another . The Fmoc and Pbf protecting groups prevent unwanted side reactions during synthesis .

Future Directions

The use of “Fmoc-L-Orn(Pbf)-OH” and similar compounds in peptide synthesis is a well-established field, but there are always opportunities for improvement and innovation. Future directions could include the development of more efficient synthesis methods, the design of new protecting groups, and the exploration of new applications in peptide and protein chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Orn(Pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the Pbf group. The process begins with the protection of the amino group of L-ornithine using Fmoc chloride in the presence of a base such as sodium carbonate. The side chain is then protected using Pbf chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Orn(Pbf)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.

    Coupling: HBTU and DIPEA for peptide bond formation.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-L-Orn(Pbf)-OH is extensively used in the synthesis of peptides and proteins. Its protective groups ensure that the amino and side chain functionalities remain intact during the synthesis process, allowing for the creation of complex peptide sequences .

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .

Medicine: Peptides containing ornithine residues are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases. The use of this compound in peptide synthesis facilitates the production of these therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its protective groups ensure the stability and integrity of the peptides during the manufacturing process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific combination of protective groups, which provide stability and prevent unwanted side reactions during peptide synthesis. The use of Pbf as a side chain protecting group is particularly advantageous due to its stability and ease of removal under mild conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O7S/c1-19-20(2)30(21(3)26-17-33(4,5)42-29(19)26)43(39,40)34-16-10-15-28(31(36)37)35-32(38)41-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28,34H,10,15-18H2,1-5H3,(H,35,38)(H,36,37)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUWLMFQDFSXAU-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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